N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This compound is characterized by its complex structure, which includes a cyclohexanecarboxamide group and a benzimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-phenylethyl halides to introduce the 1-phenylethyl group.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the alkylated benzimidazole with cyclohexanecarboxamide using coupling reagents such as carbodiimides under mild conditions.
Industrial Production Methods
In an industrial setting, the production of N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the cyclohexanecarboxamide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of cyclohexanecarboxamide to cyclohexylamine derivatives.
Substitution: Introduction of various functional groups such as halides, alkyl, and aryl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Investigated for its potential use in the treatment of diseases such as cancer and infectious diseases due to its bioactive properties.
Industry
Polymer Additives: Used as an additive in polymer manufacturing to enhance material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It interacts with cellular pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide shares structural similarities with other benzimidazole derivatives such as:
- Albendazole
- Mebendazole
- Thiabendazole
Uniqueness
- Structural Complexity : The presence of the cyclohexanecarboxamide group and the 1-phenylethyl substituent makes it unique compared to simpler benzimidazole derivatives.
- Bioactivity : Exhibits distinct bioactive properties that may not be present in other benzimidazole compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C25H31N3O |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[3-[1-(1-phenylethyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H31N3O/c1-19(20-11-4-2-5-12-20)28-23-16-9-8-15-22(23)27-24(28)17-10-18-26-25(29)21-13-6-3-7-14-21/h2,4-5,8-9,11-12,15-16,19,21H,3,6-7,10,13-14,17-18H2,1H3,(H,26,29) |
InChI Key |
WWADUQAMJRTQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.